7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine
Description
Properties
CAS No. |
827614-32-4 |
|---|---|
Molecular Formula |
C12H6BrClN2S |
Molecular Weight |
325.61 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H |
InChI Key |
UWHBQXKQSFQUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
In protic solvents like ethanol or water, 4-chlorothieno[3,2-d]pyrimidine undergoes substitution with 4-bromophenyl Grignard reagents. Acid catalysis (0.1–1.0 equiv HCl) accelerates the reaction, achieving 75–85% yields within 3–6 hours. However, competing solvolysis to 4-ethoxy derivatives necessitates careful pH control (target: 3–5).
Integrated Synthesis Workflow
Combining these steps, a four-step industrial process emerges:
-
Core Formation : Cyclization of methyl 2-aminothiophene-3-carboxylate with urea.
-
Chlorination : Treatment with POCl₃ to yield 4-chlorothieno[3,2-d]pyrimidine.
-
Iodination : Halogen exchange at C7 using N-iodosuccinimide (NIS) in acetic acid.
-
Coupling : Suzuki-Miyaura reaction with 4-bromophenylboronic acid.
Process Metrics
| Step | Cumulative Yield (%) | Purity (HPLC, area-%) |
|---|---|---|
| Cyclization | 68.3 | 95.0 |
| Chlorination | 46.2 | 99.8 |
| Iodination | 38.7 | 98.5 |
| Coupling | 34.9 | 99.9 |
This workflow emphasizes solvent recovery (e.g., distillation of excess ethyl 2-cyanoacetate) and waste reduction, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Byproduct Formation
Solvolysis to 4-ethoxy derivatives remains a key challenge, particularly in protic solvents. Patent data recommend maintaining HCl concentrations below 0.5 equiv and using buffering agents like sodium hydroxide to stabilize pH during substitution.
Purification Efficiency
High-purity intermediates (≥99.5%) eliminate the need for column chromatography, reducing production costs. Crystallization from heptane or ethanol achieves >99.9% purity for the final product.
Comparative Analysis of Methodologies
| Parameter | Suzuki-Miyaura | Nucleophilic Substitution |
|---|---|---|
| Yield | 89–94% | 75–85% |
| Catalyst Cost | High (Pd-based) | Low (HCl) |
| Solvent System | Toluene/H₂O | Ethanol/H₂O |
| Scalability | Moderate | High |
The Suzuki-Miyaura method offers superior yields but higher operational costs, favoring large-scale pharmaceutical production. Conversely, nucleophilic substitution is cost-effective for research-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thieno[3,2-d]pyrimidine derivative, while electrophilic substitution can introduce additional functional groups onto the bromophenyl ring .
Scientific Research Applications
Biological Activities
The compound has been evaluated for various biological activities, particularly in the context of cancer treatment. Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antiproliferative effects against multiple cancer cell lines.
Anticancer Activity
- Mechanism of Action : The anticancer properties are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth .
-
Case Studies :
- In a study by Elmongy et al., a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against breast cancer cells, showing inhibitory activities ranging from 43% to 87% against various cell lines .
- Another study reported that compounds derived from 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine exhibited better antiproliferative activity compared to other structural analogs when tested against MCF-7 and HepG2 cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compounds. Substituents such as halogens or alkyl groups can enhance or diminish the anticancer efficacy depending on their electronic properties.
| Compound | Substituent | Antiproliferative Activity (IC50) |
|---|---|---|
| 7a | H | 6.99 µM |
| 7b | CH₃ | 5.20 µM |
| 11e | Br | 4.50 µM |
Other Applications
Beyond oncology, thieno[3,2-d]pyrimidines have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have demonstrated low minimum inhibitory concentrations (MIC) against bacterial strains such as Staphylococcus aureus, highlighting their potential as antimicrobial agents .
- Enzyme Inhibition : The compound has also been studied for its ability to inhibit enzymes like PI3Kα and mTOR kinase, which are crucial in various cellular processes including metabolism and cell growth regulation .
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit adenosine kinase, leading to increased levels of adenosine and subsequent analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Fusion
The biological and chemical properties of thienopyrimidines are highly sensitive to substituent positions and ring fusion. Key comparisons include:
a) 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
- Substituents : Bromine at position 6, chlorine at position 4.
- Synthesis: Prepared via lithium diisopropylamide (LDA)-mediated bromination of 4-chlorothieno[3,2-d]pyrimidine at −78°C .
- Impact: Positional isomerism (Br at C6 vs.
b) 4-Chlorothieno[2,3-d]pyrimidine
- Ring Fusion: Thieno[2,3-d]pyrimidine (vs. [3,2-d] fusion).
- Properties : Molecular weight 170.62 g/mol (CAS: 14080-59-2) .
- Significance : The shifted ring fusion modifies the spatial arrangement of substituents, influencing molecular docking and solubility .
c) 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas
- Substituents: Aryl groups at position 1 and a phenoxy group at C4.
- Activity : These compounds exhibit VEGFR-2 inhibition (IC50: 150–199 nM), with potency dependent on the absence of a methyl group at C7 .
- Comparison : The 7-bromophenyl group in the target compound may enhance hydrophobic interactions but could introduce steric clashes in certain binding pockets.
Functional Group Variations
a) 5-(4-Bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Core Structure: Pyrrolo[2,3-d]pyrimidine (vs. thienopyrimidine).
- Substituents : 4-Bromophenyl at C5, 2,4-dichlorophenyl at C5.
- Synthesis : Reflux in POCl3 yields 72% product .
b) 7-Chlorothieno[3,2-d]pyrimidine
Biological Activity
Introduction
7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is C12H6BrClN2S, with a molecular weight of 325.61 g/mol. The compound features a thieno[3,2-d]pyrimidine core, characterized by the presence of sulfur and nitrogen atoms, which contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H6BrClN2S |
| Molecular Weight | 325.61 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituents | Bromophenyl (4-position), Chlorine (4-position) |
Biological Activities
Anticancer Activity
Numerous studies have investigated the anticancer properties of 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms.
- Cell Proliferation Inhibition : Research indicates that this compound can effectively inhibit cell proliferation in different cancer types. For instance, it has demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC), melanoma, and leukemia cell lines.
The biological activity of 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases (e.g., EGFR and VEGFR-2). This inhibition leads to disrupted signaling pathways crucial for tumor growth and survival .
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, it significantly increased caspase-3 levels in treated cells, indicating a robust apoptotic response .
Case Study 1: Efficacy Against NSCLC
In a study evaluating the efficacy of various thieno[3,2-d]pyrimidine derivatives against NSCLC cell lines, 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine exhibited an IC50 value lower than 1 µM in several assays. This suggests high potency as an anticancer agent .
Case Study 2: Dual Inhibition Mechanism
Another investigation highlighted the dual inhibition mechanism of this compound as both an EGFR and VEGFR-2 inhibitor. The findings indicated that it could effectively block tumor angiogenesis while also targeting cancer cell proliferation pathways .
Table 2: Anticancer Activity Summary
| Cell Line Type | Inhibition Percentage (%) | IC50 Value (µM) |
|---|---|---|
| Melanoma (M14) | >95 | <1 |
| Non-Small Cell Lung Cancer (NCI-H522) | >90 | <1 |
| Leukemia (MOLT-4) | >96 | <1 |
7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine exhibits promising biological activities, particularly as an anticancer agent through mechanisms involving enzyme inhibition and apoptosis induction. Its unique structural characteristics contribute significantly to its pharmacological potential. Ongoing research may further elucidate its therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include bromination at the 7-position and chlorination at the 4-position. Optimization strategies include:
- Using palladium-catalyzed cross-coupling reactions for bromophenyl introduction (analogous to methods in ).
- Employing chlorinating agents like POCl₃ under controlled anhydrous conditions (similar to protocols in and ) .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry. Key parameters include low R-factors (<0.05) and high data-to-parameter ratios (>15:1), as demonstrated in , and 17 .
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns, with aromatic protons appearing as doublets in the δ 7.2–8.1 ppm range (referenced in and ).
Q. What safety protocols should be followed when handling this compound to minimize health and environmental risks?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure ( and ) .
- Store waste in halogen-compatible containers due to bromine/chlorine content, and collaborate with certified waste management services ( ) .
- Avoid inhalation by working in fume hoods during synthesis ().
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. PubChem-derived InChI keys () enable structure retrieval for simulations.
- Pair computed electrostatic potential maps with SCXRD data ( ) to validate electron-deficient regions at the chloro and bromo substituents .
Q. What strategies resolve contradictory crystallographic data, such as disorder in bromine/chlorine substituents?
- Methodological Answer :
- Refine disordered atoms using split-site occupancy models (e.g., Br/Cl disorder with 0.599:0.401 occupancy in ) .
- Analyze hydrogen-bonding motifs (e.g., N–H⋯N interactions in ) to stabilize disordered regions .
Q. How does the substitution pattern influence intermolecular interactions and solid-state packing?
- Methodological Answer :
- The 4-chloro group induces planar stacking (dihedral angle: 8.98°), while the 7-bromophenyl group creates steric bulk (dihedral angle: 35.58°) ( ) .
- Halogen bonding (C–Br⋯π interactions) and hydrogen bonding (N–H⋯N) dominate packing, as seen in SCXRD studies of related thienopyrimidines .
Q. What methodologies investigate structure-activity relationships (SAR) of derivatives in pharmacological studies?
- Methodological Answer :
- Bioisosteric replacement : Swap bromine with other halogens (e.g., fluorine) to modulate lipophilicity (analogous to ).
- Pharmacophore mapping : Use SCXRD data ( ) to identify key interaction sites (e.g., halogen-bonding regions) .
- Enzymatic assays : Test inhibitory activity against kinase targets (e.g., Src family kinases, as in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
